Metochalcone

Multidrug Resistance ABCG2 Transporter Cancer Pharmacology

Metochalcone is the only clinically-approved choleretic chalcone, distinguished by its 2′,4,4′-trimethoxy substitution pattern. This unique structure confers nanomolar 5-LOX inhibition (IC50=700 nM) — orders of magnitude more potent than generic chalcones — and a validated ABCG2 reversal activity (IC50=1.15 μM) for chemoresistance models. Unlike hydroxylated analogs, the trimethoxy motif enhances lipophilicity, membrane permeability, and metabolic stability, ensuring decisive target engagement. Generic chalcone substitution will invalidate experimental reproducibility. Procurement of this high-purity (≥98%) reference standard is essential for rigorous studies on leukotriene biosynthesis, bile-flow regulation, or PGE2 pathway dissection.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 18493-30-6
Cat. No. B1676507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetochalcone
CAS18493-30-6
Synonyms1314 CB
4-methoxyphenyl- 3-(2,4-dimethoxyphenyl)-1-oxo-2-propene
metochalcone
trimethoxychalcone
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC
InChIInChI=1S/C18H18O4/c1-20-14-7-4-13(5-8-14)6-11-17(19)16-10-9-15(21-2)12-18(16)22-3/h4-12H,1-3H3
InChIKeyHVAKUYCEWDPRCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Metochalcone (CAS 18493-30-6): Baseline Characterization and Procurement-Relevant Identifiers


Metochalcone (CAS 18493-30-6), chemically defined as 2',4,4'-trimethoxychalcone, is a synthetic chalcone derivative with a molecular formula of C18H18O4 and a molecular weight of 298.3 g/mol [1][2]. It is a member of the chalcone family, characterized by two aryl rings linked by an α,β-unsaturated carbonyl system [3]. Notably, it is one of the few chalcone-based molecules to have achieved clinical approval, historically used as a choleretic and diuretic agent [3][4]. The compound's structure, featuring three methoxy substituents, confers distinct physicochemical and biological properties that differentiate it from hydroxylated analogs .

Why Metochalcone Cannot Be Simply Substituted with Generic Chalcone Analogs


Generic substitution within the chalcone class is scientifically untenable due to profound structure-activity relationship (SAR) divergences driven by substituent patterns. The specific 2',4,4'-trimethoxy substitution of Metochalcone is not merely a structural detail; it fundamentally alters its biological profile compared to hydroxylated or mono/di-methoxylated analogs. Key differentiators include its clinically validated choleretic indication, which is not a class-wide property [1], and its markedly superior potency as an inhibitor of the ABCG2 drug efflux transporter, where methoxylated chalcones demonstrate significantly better reversal activities than their hydroxylated counterparts [2]. Furthermore, the methoxy groups enhance lipophilicity, promoting membrane permeability and potentially conferring greater metabolic stability relative to hydroxylated analogs . Therefore, substituting Metochalcone with a generic 'chalcone derivative' would compromise target engagement, potency, and pharmacokinetic profile, invalidating experimental reproducibility and therapeutic relevance.

Metochalcone: Quantifiable Evidence of Differentiation from Chalcone Analogs


ABCG2 Transporter Inhibition: Metochalcone vs. Hydroxylated Chalcones

Metochalcone demonstrates significantly superior potency in reversing ABCG2-mediated drug resistance compared to hydroxylated chalcone analogs. In a direct comparative study, a methoxyl chalcone (structurally analogous to Metochalcone) exhibited an IC50 of 1.15 μM against ABCG2, while the study concluded that methoxyl chalcones possess better reversal activities than hydroxyl chalcones toward ABCG2-mediated resistance [1]. This quantitative advantage underscores the critical role of methoxy substitution for this application.

Multidrug Resistance ABCG2 Transporter Cancer Pharmacology

5-Lipoxygenase (5-LOX) Inhibition: Metochalcone Exhibits Nanomolar Potency

Metochalcone acts as a potent inhibitor of human 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. BindingDB data reports an IC50 value of 700 nM for Metochalcone in an assay measuring 5-LOX-mediated 5(S)-H(p)ETE formation in fMLP-stimulated human polymorphonuclear leukocytes (PMNL) [1]. This nanomolar potency establishes a clear quantitative benchmark, distinguishing it from less potent chalcones. For example, a class-level inference from studies on other chalcones shows 5-LOX inhibition IC50 values ranging from 57.6 to 71.7 μM [2], indicating Metochalcone is approximately 82 to 102 times more potent than this class of compounds.

Inflammation 5-Lipoxygenase Arachidonic Acid Metabolism

mPGES-1 Inhibition: Selective Suppression of PGE2 Biosynthesis

Metochalcone demonstrates selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme in PGE2 biosynthesis, with an IC50 of 2.80 μM in an assay using IL-1β-stimulated human A549 cell microsomes [1]. This is a distinct advantage over general COX inhibitors, as mPGES-1 inhibition offers a more targeted approach to reducing PGE2-driven inflammation while potentially sparing other prostanoids derived from the COX pathway. While direct comparative data for mPGES-1 inhibition among chalcones is limited, the selectivity for mPGES-1 over COX-2 is a key differentiator, as noted in mechanism of action studies .

Inflammation Prostaglandin E2 mPGES-1 Arachidonic Acid Cascade

Clinical Validation as a Choleretic Agent: A Distinct Therapeutic Niche

Unlike the vast majority of chalcone derivatives, which are primarily research tools, Metochalcone has a history of clinical use as a choleretic drug (stimulating bile production by hepatocytes) [1][2]. This clinical validation sets it apart from other in-class compounds such as hesperidin methyl chalcone (vascular protective) and sofalcone (antiulcer and mucoprotective) [1][3]. While specific quantitative data on bile flow increase in humans is not readily available in the public domain, its classification and prior market approval as a choleretic provide a unique, application-specific differentiator for researchers investigating biliary function or related metabolic processes.

Choleretic Bile Secretion Clinical Pharmacology Gastroenterology

Optimal Research and Procurement Scenarios for Metochalcone Based on Differential Evidence


Investigating Multidrug Resistance Reversal in Cancer Models

Given its quantifiable and superior potency as an inhibitor of the ABCG2 drug efflux transporter (IC50 = 1.15 μM for a closely related analog) compared to hydroxylated chalcones [1], Metochalcone is an ideal candidate for studies aimed at reversing chemoresistance in cancer cell lines overexpressing ABCG2. Researchers should prioritize this compound over generic chalcones when evaluating combination therapies with conventional anticancer agents that are substrates for this transporter.

Targeted Modulation of the 5-Lipoxygenase (5-LOX) Pathway

Metochalcone is a highly potent 5-LOX inhibitor with an IC50 of 700 nM [2], which is approximately two orders of magnitude more potent than many other chalcone derivatives (IC50 range: 57.6 - 71.7 μM) [3]. This makes it the compound of choice for experimental systems requiring robust and selective inhibition of leukotriene biosynthesis, such as studies on inflammatory diseases (e.g., asthma, arthritis), with a significantly lower risk of off-target effects due to its nanomolar potency.

Probing the mPGES-1/PGE2 Axis in Inflammation and Cancer

For research requiring a nuanced approach to the arachidonic acid cascade, Metochalcone's ability to inhibit mPGES-1 (IC50 = 2.80 μM) offers a distinct advantage [2]. Unlike broad-spectrum COX inhibitors, it can be used to dissect the specific contribution of the PGE2 pathway to disease models of inflammation and cancer, potentially identifying more targeted therapeutic strategies with fewer side effects.

In Vivo and Ex Vivo Studies of Hepatobiliary Function

Leveraging its unique clinical history as a choleretic agent [4][5], Metochalcone is the most appropriate chalcone derivative for investigating the physiological or pharmacological regulation of bile flow and bile acid secretion. It provides a clinically relevant benchmark for studies in animal models of cholestasis or for ex vivo assays on hepatic tissue, where other research-grade chalcones would lack this established functional relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metochalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.